

A Technical Guide to N-alpha-Fmoc-O-tert-butyl-L-serine

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Compound of Interest		
Compound Name:	Fmoc-Nhser(Tbu)-OH	
Cat. No.:	B8081897	Get Quote

CAS Number: 71989-33-8

Synonyms: Fmoc-L-Ser(tBu)-OH, N-Fmoc-O-t-butyl-L-serine

This document provides an in-depth technical overview of N-alpha-Fmoc-O-tert-butyl-L-serine, a critical amino acid derivative for researchers, chemists, and professionals involved in peptide synthesis and drug development. It serves as an essential building block in the assembly of peptides and peptide-based therapeutics.[1][2][3]

Physicochemical Properties

N-alpha-Fmoc-O-tert-butyl-L-serine is a white to light yellow crystalline powder.[4] Its key properties are summarized below, providing essential data for experimental design and execution.



Property	Value	Source
CAS Number	71989-33-8	[1][2]
Molecular Formula	C22H25NO5	[1][2]
Molecular Weight	383.4 g/mol	[1][2]
Appearance	White powder	[1]
Melting Point	125 - 140 °C	[1]
Purity	≥ 99.5% (Chiral HPLC)	[1]
Optical Rotation	[a]D 20 = +25 ±3 $^{\circ}$ (c=1 in EtOAc)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]	
Storage	Store refrigerated (0 - 8°C) and desiccated.	[1][5]

Core Applications and Orthogonal Protection Strategy

The primary application of Fmoc-Ser(tBu)-OH is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure is designed around an orthogonal protection scheme, which is fundamental to the success of modern Fmoc-based peptide synthesis.[6][7]

- N-alpha-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alphaamino terminus. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.
- O-tert-butyl Group: The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue. This group is stable to the basic conditions used for Fmoc removal but is labile to



strong acids.[2][8] It is typically removed during the final cleavage step from the solid support resin, using reagents like trifluoroacetic acid (TFA).[8]

This dual-protection strategy ensures that the reactive side chain of serine does not interfere with the peptide bond formation during the coupling steps.[6] This precise control is crucial in the development of peptide-based therapeutics, where specific amino acid sequences are required for biological activity.[1][3]

Caption: Orthogonal protection and deprotection of Fmoc-Ser(tBu)-OH.

Experimental Protocol: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an Fmoc-Ser(tBu)-OH residue into a peptide chain during automated or manual SPPS. This cycle is repeated for each amino acid in the sequence.

Materials:

- Fmoc-protected amino acid-loaded resin
- Fmoc-Ser(tBu)-OH
- Deprotection Solution: 20% piperidine in DMF
- Coupling/Activation Reagents:
 - Option A: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)
 - Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIEA)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

The SPPS Cycle

 Resin Preparation: The solid support resin (e.g., Wang or Rink Amide) with the nascent peptide chain is swelled in DMF within a reaction vessel.



• N-alpha-Fmoc Deprotection:

- The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF).
- This reaction is typically performed for 5-20 minutes to expose the free primary amine.
- The resin is then thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.
- Fmoc-Ser(tBu)-OH Coupling:
 - In a separate vessel, Fmoc-Ser(tBu)-OH (typically 2-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with coupling reagents.
 - Using DIC/HOBt: The Fmoc-amino acid is reacted with equivalent amounts of DIC and HOBt.[9]
 - Using HATU/DIEA: The Fmoc-amino acid is dissolved with HATU, and the reaction is initiated by the addition of the base DIEA.
 - The activated Fmoc-Ser(tBu)-OH solution is added to the reaction vessel containing the deprotected resin.
 - The coupling reaction proceeds for 30-60 minutes at room temperature with agitation.[10]
 A completion test (e.g., Kaiser test) can be performed.[10]
- Washing: After coupling, the resin is washed extensively with DMF and DCM to remove
 excess reagents and by-products, yielding the elongated peptide chain, now one residue
 longer and N-terminally protected with the Fmoc group from the serine derivative.
- Final Cleavage and Side-Chain Deprotection:
 - Once the entire peptide sequence is assembled, the peptide is cleaved from the resin.
 - A cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid
 (TFA), is used.



This strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ether from the serine residue(s).
 [2][8]

Caption: Standard workflow for Fmoc-SPPS incorporating Fmoc-Ser(tBu)-OH.

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